5-Methyl-2-n-propoxyphenyl methyl sulfide
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Overview
Description
5-Methyl-2-n-propoxyphenyl methyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a methyl group, a propoxy group, and a phenyl ring attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-n-propoxyphenyl methyl sulfide typically involves the reaction of 5-methyl-2-n-propoxyphenol with a suitable sulfur-containing reagent. One common method is the reaction with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-n-propoxyphenyl methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced sulfur species.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
5-Methyl-2-n-propoxyphenyl methyl sulfide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-2-n-propoxyphenyl methyl sulfide involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-n-butoxyphenyl methyl sulfide: Similar structure but with a butoxy group instead of a propoxy group.
5-Methyl-2-n-ethoxyphenyl methyl sulfide: Contains an ethoxy group instead of a propoxy group.
5-Methyl-2-n-propoxyphenyl ethyl sulfide: Has an ethyl group attached to the sulfur atom instead of a methyl group.
Uniqueness
5-Methyl-2-n-propoxyphenyl methyl sulfide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the propoxy group enhances its solubility in organic solvents, making it more versatile in various chemical processes.
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-1-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-4-7-12-10-6-5-9(2)8-11(10)13-3/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHDIQXOURZROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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